Cas no 1553444-10-2 (N-(1-methylpiperidin-2-yl)methylhydroxylamine)

N-(1-Methylpiperidin-2-yl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a methyl-substituted piperidine scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and organic transformations. The presence of both the hydroxylamine and tertiary amine moieties allows for versatile functionalization, enabling applications in the preparation of bioactive molecules or chelating agents. Its piperidine backbone enhances stability while maintaining solubility in common organic solvents. The compound is particularly useful in nucleophilic addition reactions and as a building block for heterocyclic frameworks. Proper handling under inert conditions is recommended due to potential sensitivity.
N-(1-methylpiperidin-2-yl)methylhydroxylamine structure
1553444-10-2 structure
商品名:N-(1-methylpiperidin-2-yl)methylhydroxylamine
CAS番号:1553444-10-2
MF:C7H16N2O
メガワット:144.214741706848
CID:5991772
PubChem ID:82684324

N-(1-methylpiperidin-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(1-methylpiperidin-2-yl)methylhydroxylamine
    • N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
    • 1553444-10-2
    • EN300-1848657
    • AKOS021001860
    • インチ: 1S/C7H16N2O/c1-9-5-3-2-4-7(9)6-8-10/h7-8,10H,2-6H2,1H3
    • InChIKey: UWIFODUUQYXDGD-UHFFFAOYSA-N
    • ほほえんだ: ONCC1CCCCN1C

計算された属性

  • せいみつぶんしりょう: 144.126263138g/mol
  • どういたいしつりょう: 144.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 97.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 35.5Ų

N-(1-methylpiperidin-2-yl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848657-0.25g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1848657-10g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
10g
$3007.0 2023-09-19
Enamine
EN300-1848657-10.0g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
10g
$3376.0 2023-06-03
Enamine
EN300-1848657-0.5g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1848657-1.0g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
1g
$785.0 2023-06-03
Enamine
EN300-1848657-2.5g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
2.5g
$1370.0 2023-09-19
Enamine
EN300-1848657-0.1g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
0.1g
$615.0 2023-09-19
Enamine
EN300-1848657-5.0g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
5g
$2277.0 2023-06-03
Enamine
EN300-1848657-0.05g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1848657-1g
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1553444-10-2
1g
$699.0 2023-09-19

N-(1-methylpiperidin-2-yl)methylhydroxylamine 関連文献

N-(1-methylpiperidin-2-yl)methylhydroxylamineに関する追加情報

Introduction to N-(1-methylpiperidin-2-yl)methylhydroxylamine (CAS No. 1553444-10-2)

N-(1-methylpiperidin-2-yl)methylhydroxylamine, a compound with the chemical formula C₈H₁₆N₂O, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1553444-10-2, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring and a hydroxylamine moiety makes it an intriguing candidate for further exploration in medicinal chemistry.

The molecular structure of N-(1-methylpiperidin-2-yl)methylhydroxylamine consists of a six-membered piperidine ring substituted with a methyl group at the 1-position and an amine group at the 2-position. This configuration, combined with a hydroxylamine group attached to a methyl-substituted nitrogen atom, contributes to its distinct reactivity and potential biological activity. The compound's solubility in polar organic solvents and its stability under various conditions make it suitable for synthetic applications in pharmaceutical research.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The piperidine scaffold is particularly well-known for its role in central nervous system (CNS) drug design due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors. N-(1-methylpiperidin-2-yl)methylhydroxylamine represents a promising candidate for further investigation in this context.

One of the most exciting aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have been exploring its utility in constructing pharmacophores that can target specific enzymes or receptors involved in diseases such as Alzheimer's and Parkinson's. The hydroxylamine group, in particular, is known for its ability to participate in redox reactions, which could be exploited to develop prodrugs or enzyme inhibitors.

The synthesis of N-(1-methylpiperidin-2-yl)methylhydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient routes to this compound, reducing the need for harsh reagents and minimizing waste. These improvements align with the broader trend toward green chemistry principles, which emphasize sustainability and environmental responsibility.

From a computational chemistry perspective, the study of N-(1-methylpiperidin-2-yl)methylhydroxylamine has revealed insights into its electronic structure and reactivity. Molecular modeling techniques have been used to predict how this compound might interact with biological targets, providing valuable guidance for experimental design. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to screen large libraries of compounds before conducting costly wet-lab experiments.

The pharmacological profile of N-(1-methylpiperidin-2-yl)methylhydroxylamine is still under investigation, but preliminary studies suggest that it may exhibit properties relevant to CNS disorders. Its ability to modulate neurotransmitter systems could make it useful for treating conditions characterized by impaired cognitive function or motor control. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential.

In conclusion, N-(1-methylpiperidin-2-yl)methylhydroxylamine (CAS No. 1553444-10-2) is a structurally interesting compound with significant implications for pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it a valuable tool for developing new treatments for neurological diseases. As our understanding of drug design evolves, compounds like this will continue to play a crucial role in advancing therapeutic strategies.

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